molecular formula C8H14O2 B2874583 2,5-Octanedione CAS No. 3214-41-3

2,5-Octanedione

Cat. No. B2874583
CAS RN: 3214-41-3
M. Wt: 142.198
InChI Key: SPDFSSLYVRCMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Octanedione is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.1956 . The IUPAC Standard InChI for 2,5-Octanedione is InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3 .


Synthesis Analysis

The synthesis of 2,5-Octanedione can be achieved through intramolecular aldol reactions . Molecules containing two carbonyl functionalities, such as dialdehydes, keto aldehydes, or diketones, can form a ring through an intramolecular aldol reaction . The small distance between the donor and acceptor leads to faster reaction rates for intramolecular condensations .


Molecular Structure Analysis

The molecular structure of 2,5-Octanedione can be viewed as a 2D Mol file or a computed 3D SD file . The structure is also available in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

2,5-Octanedione has a density of 0.9±0.1 g/cm3, a boiling point of 227.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.4±3.0 kJ/mol and a flash point of 82.4±16.8 °C . The index of refraction is 1.420, and the molar refractivity is 39.2±0.3 cm3 .

Scientific Research Applications

Medicine: Molecular Imaging

2,5-Octanedione has been explored as a contrast agent in molecular imaging, particularly in Optical Coherence Tomography (OCT). This application is significant in medical diagnostics, where it enhances the visualization of biological tissues .

Environmental Science: Electrochemical Conversion

In environmental science, 2,5-Octanedione is a product of the electrochemical conversion of levulinic acid. This process is part of generating renewable chemicals and biofuels, aligning with green chemistry principles .

Materials Science: Polymer Synthesis

The compound plays a role in materials science, where it can be involved in the synthesis of polymers. Its chemical structure allows it to be a precursor or an intermediate in creating various polymeric materials .

Food Technology: Aroma Profiling

2,5-Octanedione is significant in food technology for its contribution to aroma profiling. It’s identified as a key aroma compound in fermented beverages, impacting the sensory quality of products like kiwifruit juice .

Analytical Chemistry: Spectrometry

In analytical chemistry, 2,5-Octanedione’s mass spectrum data is valuable. It aids in the identification and quantification of compounds in complex mixtures, which is crucial for quality control and research .

Industrial Uses: Renewable Chemicals

Industrially, 2,5-Octanedione is considered in the synthesis of renewable chemicals. It’s a potential intermediate in the production of bio-based solvents and additives, contributing to sustainable industrial processes .

Safety and Hazards

When handling 2,5-Octanedione, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . It’s also advised against food, drug, pesticide or biocidal product use .

Mechanism of Action

properties

IUPAC Name

octane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDFSSLYVRCMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019346
Record name 2,5-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3214-41-3
Record name 2,5-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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